![molecular formula C20H22N4O2 B3837598 N'-[4-(dimethylamino)benzylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B3837598.png)
N'-[4-(dimethylamino)benzylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide
Overview
Description
N'-[4-(dimethylamino)benzylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "DMABN" and is known for its unique chemical structure and properties. In
Mechanism of Action
The mechanism of action of DMABN is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion of interest. This complexation leads to a change in the fluorescence properties of DMABN, which can be measured and used to determine the concentration of the metal ion.
Biochemical and Physiological Effects:
DMABN has been shown to have minimal toxicity towards biological systems, making it a promising candidate for use in biological applications. However, its effects on biochemical and physiological processes have not been extensively studied.
Advantages and Limitations for Lab Experiments
One of the primary advantages of DMABN is its high selectivity and sensitivity towards metal ions, which makes it a valuable tool for the detection and quantification of these ions in biological and environmental samples. However, DMABN has some limitations, including its limited solubility in water and its potential interference with other fluorescent probes.
Future Directions
There are several future directions for the study of DMABN. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the exploration of its potential applications in biological systems, including its effects on biochemical and physiological processes. Additionally, the development of new fluorescent probes based on the structure of DMABN could lead to the discovery of new metal ion sensors with improved selectivity and sensitivity.
Scientific Research Applications
DMABN has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions. DMABN has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, zinc, and cadmium. This makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples.
properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-23(2)17-9-5-15(6-10-17)14-21-22-20(26)16-7-11-18(12-8-16)24-13-3-4-19(24)25/h5-12,14H,3-4,13H2,1-2H3,(H,22,26)/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBJAPBPIFQSKY-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N3CCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N3CCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(2-oxopyrrolidin-1-yl)benzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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